molecular formula C9H7ClS B1314360 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene CAS No. 17277-23-5

1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene

Cat. No. B1314360
CAS RN: 17277-23-5
M. Wt: 182.67 g/mol
InChI Key: DHHLEXXFLYJLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene is complex. The InChI Code for a similar compound, 1-chloro-4- (2-propynyloxy)benzene, is 1S/C9H7ClO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene include a molecular weight of 166.61, a storage temperature of 4 degrees Celsius, and a liquid physical form .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of derivatives similar to 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene is in the synthesis of compounds with potential antimicrobial activity. For instance, derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. This research avenue explores the compound's utility as a precursor in creating substances that could combat microbial infections effectively (Naganagowda & Petsom, 2011).

Reaction with Amines

Another significant application is the compound's reaction with amines to form new chemical structures. This process has been investigated for creating sulfonyl and sulfinyl benzene derivatives through reactions that demonstrate the compound's versatility as a building block in organic synthesis (Smolobochkin et al., 2018).

Diels–Alder Cycloaddition Reactions

The compound has also found use in Diels–Alder cycloaddition reactions, a cornerstone of synthetic organic chemistry. This application leverages the compound's reactivity towards constructing cyclic structures, crucial in developing pharmaceuticals and materials science (Sridhar, Krishna, & Rao, 2000).

One-pot Synthesis of Indoles

Exploring the compound's potential further, research has demonstrated its utility in the one-pot synthesis of indoles, highlighting its role in creating heterocyclic compounds that are prevalent in many drugs and natural products. This synthesis pathway underscores the compound's value in streamlining chemical syntheses and enhancing efficiency (Kobayashi, Kobayashi, & Ezaki, 2013).

Catalytic Properties of Palladacycles

Lastly, the synthesis of sulfur-containing palladacycles from derivatives showcases the compound's role in catalysis. These catalytic complexes are important for facilitating various chemical reactions, including cross-coupling reactions that are pivotal in the production of complex organic molecules (Dupont et al., 2001).

Safety And Hazards

The safety information for 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-chloro-4-prop-2-ynylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHLEXXFLYJLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520897
Record name 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene

CAS RN

17277-23-5
Record name 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.